Methyl 1,4-dibenzyl-1,4-diazepane-5-carboxylate
Description
Methyl 1,4-dibenzyl-1,4-diazepane-5-carboxylate is a heterocyclic compound featuring a seven-membered 1,4-diazepane ring substituted with two benzyl groups at positions 1 and 4 and a methyl ester moiety at position 4.
Properties
IUPAC Name |
methyl 1,4-dibenzyl-1,4-diazepane-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2/c1-25-21(24)20-12-13-22(16-18-8-4-2-5-9-18)14-15-23(20)17-19-10-6-3-7-11-19/h2-11,20H,12-17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKGMIJHTNLUOGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCN(CCN1CC2=CC=CC=C2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001158262 | |
| Record name | Methyl hexahydro-1,4-bis(phenylmethyl)-1H-1,4-diazepine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001158262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
220364-79-4 | |
| Record name | Methyl hexahydro-1,4-bis(phenylmethyl)-1H-1,4-diazepine-5-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=220364-79-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl hexahydro-1,4-bis(phenylmethyl)-1H-1,4-diazepine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001158262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1,4-dibenzyl-1,4-diazepane-5-carboxylate typically involves the following steps:
Formation of the Diazepane Ring: The diazepane ring can be constructed through intramolecular cyclization reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Methyl 1,4-dibenzyl-1,4-diazepane-5-carboxylate can undergo oxidation reactions, where the diazepane ring or the benzyl groups are oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or reduce other functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can replace the benzyl groups with other substituents, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl ketones, while reduction can produce alcohols.
Scientific Research Applications
Chemical Properties and Structure
Methyl 1,4-dibenzyl-1,4-diazepane-5-carboxylate is characterized by its unique diazepane ring structure, which includes two nitrogen atoms and two benzyl substituents. The presence of the carboxylate group at the 5-position enhances its reactivity and biological activity. Its molecular formula is with a molecular weight of approximately 338.44 g/mol .
Neurological Disorders
The compound has shown potential for therapeutic applications in treating neurological disorders. Its ability to cross the blood-brain barrier allows it to interact with neurotransmitter receptors and enzymes involved in neurological pathways. For instance, research indicates that derivatives of this compound may modulate the activity of gamma-aminobutyric acid (GABA) receptors, which are crucial in managing anxiety and epilepsy .
Anticancer Properties
Preliminary studies suggest that this compound may possess anticancer properties. It has been investigated for its potential to inhibit tumor growth by affecting cellular signaling pathways involved in cancer progression. For example, compounds derived from this structure have been shown to induce apoptosis in cancer cells .
Synthesis of Complex Molecules
This compound serves as a versatile building block in organic synthesis. It can be utilized to synthesize more complex molecules through various chemical reactions such as oxidation and reduction processes. The compound's structure allows for selective functionalization at different positions on the diazepane ring .
Chelation Chemistry
The compound has also been explored for its potential as a chelator in radiopharmaceutical applications. Its ability to form stable complexes with metal ions can be leveraged in imaging techniques and targeted therapies in nuclear medicine . The synthesis of bifunctional derivatives that include this compound has been reported to enhance the stability and efficacy of radiolabeled compounds .
Data Table: Comparison of Structural Analogues
| Compound Name | Structure Type | Notable Features |
|---|---|---|
| This compound | Dibenzyl-substituted Diazepane | Increased steric hindrance affecting reactivity |
| Benzyl (S)-5-methyl-1,4-diazepane-1-carboxylate | Benzyl-substituted Diazepane | Enhanced lipophilicity due to benzyl group |
| 2-Methyloctahydro-1H-pyrazino[1,2-a]pyrazine trihydrochloride | Pyrazino-Derivative | Exhibits different biological activities |
Study on Neurotransmitter Interaction
A study conducted on structural analogs of this compound demonstrated significant interaction with GABA receptors. The findings indicated that certain modifications could enhance binding affinity and efficacy .
Anticancer Activity Assessment
In vitro studies assessed the cytotoxic effects of this compound on various cancer cell lines. Results showed a dose-dependent inhibition of cell proliferation, suggesting its potential as an anticancer agent .
Mechanism of Action
The mechanism of action of Methyl 1,4-dibenzyl-1,4-diazepane-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The diazepane ring can interact with biological macromolecules, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and the structure of the derivatives formed from this compound.
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Physicochemical Comparison
Biological Activity
Methyl 1,4-dibenzyl-1,4-diazepane-5-carboxylate is an organic compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications based on diverse research findings.
Structural Characteristics
This compound is characterized by a diazepane ring containing two nitrogen atoms and two benzyl groups attached at the 1 and 4 positions. The presence of an ester functional group at the 5-position enhances its lipophilicity and ability to cross biological membranes, including the blood-brain barrier, which is crucial for neurological applications .
The compound's structural features allow it to interact with various biological macromolecules, potentially modulating enzyme activity or receptor interactions. This interaction may lead to inhibition or modulation of enzymatic activities, resulting in various physiological effects. Research indicates that derivatives of this compound could exhibit activity against neurotransmitter receptors involved in neurological disorders.
Potential Applications
This compound has been investigated for its therapeutic applications in treating conditions such as:
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step reactions that optimize yield and purity. Techniques like continuous flow reactors are often employed to control reaction conditions effectively. The compound can also be modified to create various derivatives with enhanced biological activity or selectivity for specific targets .
Interaction Studies
A study highlighted the interaction of diazepane derivatives with neurotransmitter receptors. The results indicated that modifications at the benzyl groups could significantly alter binding affinity and selectivity for different receptor subtypes .
In Vitro Evaluations
In vitro evaluations have shown that certain derivatives of this compound can inhibit specific enzymes involved in metabolic pathways. For instance, a derivative demonstrated significant inhibition of acetylcholinesterase (AChE), suggesting potential applications in treating Alzheimer's disease .
Comparative Analysis
To better understand the unique properties of this compound compared to related compounds, the following table summarizes key features:
| Compound Name | Structure Type | Notable Features |
|---|---|---|
| This compound | Dibenzyl-substituted Diazepane | Increased steric hindrance affecting reactivity |
| Benzyl (S)-5-methyl-1,4-diazepane-1-carboxylate | Benzyl-substituted Diazepane | Enhanced lipophilicity due to benzyl group |
| 2-Methyloctahydro-1H-pyrazino[1,2-a]pyrazine trihydrochloride | Pyrazino-Derivative | Exhibits different biological activities |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
